molecular formula C22H18N2O4 B12203675 3-(pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate CAS No. 325850-99-5

3-(pyridin-4-yl)propyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate

Cat. No.: B12203675
CAS No.: 325850-99-5
M. Wt: 374.4 g/mol
InChI Key: UQLZZLZTMQQQOL-UHFFFAOYSA-N
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Description

1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a benz[de]isoquinoline core, an acetic acid moiety, and a pyridinylpropyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benz[de]isoquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetic Acid Moiety: This step involves the functionalization of the benz[de]isoquinoline core with an acetic acid group, often using reagents like acetic anhydride or acetyl chloride.

    Esterification with Pyridinylpropyl Group: The final step involves the esterification of the acetic acid moiety with a pyridinylpropyl alcohol, using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyridinyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products:

    Oxidation: Quinones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 1H-Benz[de]isoquinoline-2(3H)-propanoic acid, 6-bromo-1,3-dioxo-
  • 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives

Uniqueness: 1H-Benz[de]isoquinoline-2(3H)-acetic acid, 1,3-dioxo-, 3-(4-pyridinyl)propyl ester is unique due to its specific structural features, such as the combination of the benz[de]isoquinoline core with the pyridinylpropyl ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

CAS No.

325850-99-5

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

3-pyridin-4-ylpropyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate

InChI

InChI=1S/C22H18N2O4/c25-19(28-13-3-4-15-9-11-23-12-10-15)14-24-21(26)17-7-1-5-16-6-2-8-18(20(16)17)22(24)27/h1-2,5-12H,3-4,13-14H2

InChI Key

UQLZZLZTMQQQOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)OCCCC4=CC=NC=C4

Origin of Product

United States

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